![molecular formula C9H17F2O4P B120131 Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate CAS No. 50889-46-8](/img/structure/B120131.png)
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
Overview
Description
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a pharmaceutical intermediate . It is mainly used for the synthesis of prostaglandin analogs such as lubiprostone, a prostaglandin E1 derivative used in the treatment of chronic idiopathic constipation .
It is used as a synthetic intermediate in the production of prostaglandin analogs .
Molecular Structure Analysis
The molecular formula of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is C9H17F2O4P . The molecular weight is 258.20 g/mol .Chemical Reactions Analysis
As a pharmaceutical intermediate, this compound is used in laboratory research and development processes, as well as in the chemical medicine synthesis process .Physical And Chemical Properties Analysis
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a liquid at 20 degrees Celsius . It has a boiling point of 110 °C at 0.4 mmHg and a flash point of 136 °C . The refractive index is 1.42 .Scientific Research Applications
Organic Synthesis Catalyst
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is utilized as a catalyst in organic synthesis, particularly in the addition reactions of compounds such as allylic, olefinic, and acetylenic substrates. Its role as a catalyst helps in the formation of carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules .
Intermediate for Pharmaceutical Compounds
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure, featuring a difluoro and phosphonate group, allows for the introduction of these functional groups into target molecules, which can be pivotal in the development of new drugs .
Material Science
In material science, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate can be applied to modify surface properties of materials. Its ability to introduce fluorine atoms can be exploited to enhance the hydrophobicity of surfaces, which is beneficial in creating water-resistant coatings .
Agricultural Chemistry
The compound’s phosphonate group is structurally similar to phosphate, which is essential for plant growth. Therefore, it can be used in the design of novel agrochemicals, such as herbicides or fungicides, to improve crop protection and yield .
Flame Retardants
Due to the presence of phosphorus and fluorine, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate can be incorporated into flame retardant formulations. These elements contribute to the flame-retarding action by promoting char formation and inhibiting the combustion process .
Chemical Research
Researchers often use this compound as a reagent to study various chemical reactions, including those that involve phosphorus or fluorine transfer. It’s a valuable tool for understanding reaction mechanisms and developing new synthetic methodologies .
Polymer Chemistry
In polymer chemistry, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate can be used to introduce phosphonate ester groups into polymers, which can alter their physical properties, such as thermal stability and solubility .
Biochemistry Research
Lastly, in biochemistry, the compound can be used to mimic the structure of natural biomolecules, which can be useful in studying enzyme-substrate interactions and designing enzyme inhibitors that have therapeutic potential .
Safety And Hazards
Future Directions
As a pharmaceutical intermediate, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate has potential applications in the synthesis of various pharmaceuticals . Its use in the synthesis of prostaglandin analogs suggests it may have a role in the development of treatments for conditions like chronic idiopathic constipation .
properties
IUPAC Name |
1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISDEVRDMKWPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)CP(=O)(OC)OC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455903 | |
Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
CAS RN |
50889-46-8 | |
Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl P-(3,3-difluoro-2-oxoheptyl)phosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9VWU5KVU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.